molecular formula C8H14O B8474116 3-(2-Propenyl)-cyclopentanol

3-(2-Propenyl)-cyclopentanol

Cat. No.: B8474116
M. Wt: 126.20 g/mol
InChI Key: ZSGKITHCXHKYIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Propenyl)-cyclopentanol is a substituted cycloalkanol featuring a cyclopentane ring with a hydroxyl (-OH) group and a 2-propenyl (allyl) group at the third carbon position. Synthesis routes likely involve hydrogenation or hydroxylation of allyl-substituted cyclopentene derivatives, though biomass-derived pathways (as seen in cyclopentanol production) could offer greener alternatives .

Properties

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

3-prop-2-enylcyclopentan-1-ol

InChI

InChI=1S/C8H14O/c1-2-3-7-4-5-8(9)6-7/h2,7-9H,1,3-6H2

InChI Key

ZSGKITHCXHKYIU-UHFFFAOYSA-N

Canonical SMILES

C=CCC1CCC(C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(2-Propenyl)-cyclopentanol can be synthesized through several methods. One common approach involves the reaction of cyclopentylmagnesium bromide with allyl bromide, followed by hydrolysis to yield the desired product . Another method includes the addition-esterification reaction of cyclopentene with acetic acid, followed by transesterification with methanol .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled reaction environments to facilitate the formation of the compound.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Propenyl)-cyclopentanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form cyclopentane derivatives.

    Substitution: The allyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

    Substitution: Halogenation reagents like bromine or chlorine can be used under controlled conditions.

Major Products:

    Oxidation: Cyclopentanone or cyclopentanol derivatives.

    Reduction: Cyclopentane derivatives.

    Substitution: Halogenated cyclopentanol derivatives.

Scientific Research Applications

3-(2-Propenyl)-cyclopentanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Propenyl)-cyclopentanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The allyl group can participate in reactions that modify the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural and Chemical Properties

  • Molecular Formula: C₈H₁₄O (calculated based on cyclopentanol [C₅H₁₀O] with an allyl substituent [C₃H₅]).
  • Molecular Weight : 126.20 g/mol.
  • Functional Groups: Cycloalkanol (hydroxyl group) and allyl (unsaturated hydrocarbon chain).

Comparison with Similar Compounds

Cyclopentanol (C₅H₁₀O)

  • Structure : A five-membered carbon ring with one hydroxyl group.
  • Molecular Weight : 86.13 g/mol .
  • Boiling Point : 140–142°C .
  • Applications : Widely used in perfumes, solvents, and pharmaceuticals.
  • Comparison: 3-(2-Propenyl)-cyclopentanol’s allyl group confers higher molecular weight and lipophilicity, which may enhance binding in hydrophobic matrices (e.g., polymer coatings) but reduce water solubility .

3-Pentanone (C₅H₁₀O)

  • Structure : A linear ketone with a carbonyl group at the third carbon.
  • Molecular Weight: 86.13 g/mol (isomeric to cyclopentanol) .
  • Boiling Point : 102–104°C .
  • Applications : Industrial solvent.
  • Comparison: Unlike this compound, 3-pentanone lacks a hydroxyl group, resulting in lower polarity and different reactivity (e.g., resistance to nucleophilic attack). Mass spectrometry differentiation is challenging due to similar fragmentation patterns .

Tetrahydrofurfuryl Alcohol (THFA, C₅H₁₀O₂)

  • Structure : A tetrahydrofuran ring with a hydroxyl group.
  • Molecular Weight : 102.13 g/mol .
  • Boiling Point : 178–180°C .
  • Applications : Green solvent, pharmaceutical intermediate.
  • Comparison: THFA’s oxygen heterocycle enhances polarity and hydrogen-bonding capacity, making it more water-soluble than this compound. The latter’s all-carbon ring may improve thermal stability .

3-(2-Propenyl)cyclopentene (C₈H₁₂)

  • Structure : Cyclopentene with an allyl substituent.
  • Molecular Weight : 108.18 g/mol .
  • Key Differences: The absence of a hydroxyl group limits its use in polar applications. Hydrogenation or oxidation of this compound could yield this compound, highlighting synthetic interconnectivity .

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